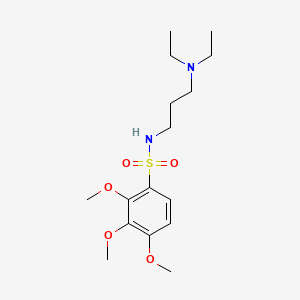
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- is a chemical compound with a complex structure that includes a benzenesulfonamide core substituted with a 3-(diethylamino)propyl group and three methoxy groups at the 2, 3, and 4 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Substitution with the 3-(Diethylamino)propyl Group: The benzenesulfonyl chloride is then reacted with 3-(diethylamino)propylamine under basic conditions to form the N-(3-(diethylamino)propyl)benzenesulfonamide.
Introduction of Methoxy Groups: The final step involves the methylation of the benzene ring at the 2, 3, and 4 positions using methanol and a suitable catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
科学的研究の応用
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Biology: It is used in studies related to enzyme inhibition and cellular uptake mechanisms.
Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in tumor cells, and its inhibition can lead to a decrease in tumor cell proliferation and induction of apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity.
類似化合物との比較
Similar Compounds
Benzenesulfonamide, N-(3-(dimethylamino)propyl)-4-hydroxy-: Similar structure but with a hydroxyl group instead of methoxy groups.
2,5-Dichloro-N-(3-(diethylamino)propyl)benzenesulfonamide: Contains chloro substituents instead of methoxy groups.
Uniqueness
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and may influence its binding affinity to target enzymes.
特性
CAS番号 |
103595-51-3 |
|---|---|
分子式 |
C16H28N2O5S |
分子量 |
360.5 g/mol |
IUPAC名 |
N-[3-(diethylamino)propyl]-2,3,4-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H28N2O5S/c1-6-18(7-2)12-8-11-17-24(19,20)14-10-9-13(21-3)15(22-4)16(14)23-5/h9-10,17H,6-8,11-12H2,1-5H3 |
InChIキー |
PJEPYNVYILTCKV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C(=C(C=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



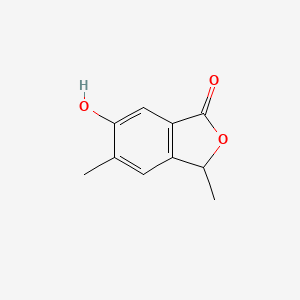
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)


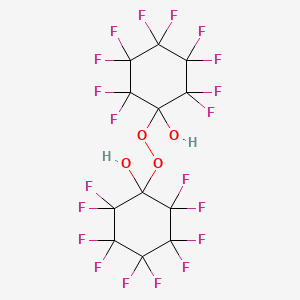
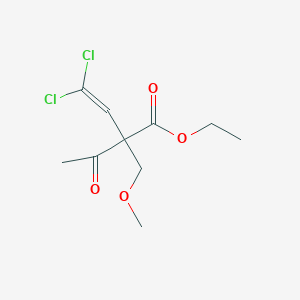
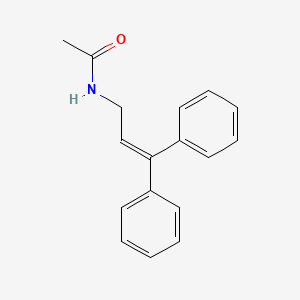
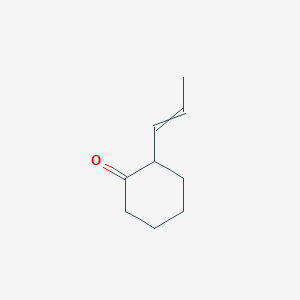
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)

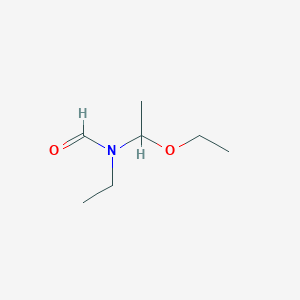
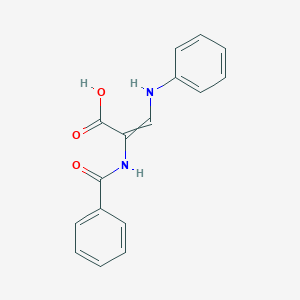
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
